molecular formula C14H13NOS B5642541 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE

Cat. No.: B5642541
M. Wt: 243.33 g/mol
InChI Key: VYMAVMPMEBLVMM-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE is a synthetic organic compound that features both indole and thiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Thiophene Moiety: Thiophene can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources.

    Coupling of Indole and Thiophene: The final step involves coupling the indole and thiophene moieties through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or thiophene rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: The electronic properties of the indole and thiophene rings can influence the compound’s behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-FURYL)-1-ETHANONE: Similar structure but with a furan ring instead of thiophene.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-PYRIDYL)-1-ETHANONE: Contains a pyridine ring instead of thiophene.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-THIENYL)-1-ETHANONE is unique due to the presence of both indole and thiophene rings, which can confer distinct electronic and biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(10-12-5-3-9-17-12)15-8-7-11-4-1-2-6-13(11)15/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMAVMPMEBLVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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